molecular formula C11H22N2 B2832558 2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine CAS No. 954271-36-4

2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine

Cat. No.: B2832558
CAS No.: 954271-36-4
M. Wt: 182.311
InChI Key: VKOKPRZNOQRUDZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol It is characterized by the presence of a cyclopentane ring substituted with a 4-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 4-methylpiperidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Stirred-Tank Reactors (CSTR): To maintain consistent reaction conditions.

    Purification: Techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for reduction reactions.

    Solvents: Reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of more reduced amine derivatives.

    Substitution: Formation of substituted cyclopentanamine derivatives.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may act by:

    Binding to Receptors: Interacting with neurotransmitter receptors or other protein targets.

    Modulating Enzymatic Activity: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways Involved: The exact pathways depend on the specific application and target of the compound.

Comparison with Similar Compounds

2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine can be compared with other similar compounds such as:

    2-(4-Methylpiperidin-1-yl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring.

    2-(4-Methylpiperidin-1-yl)cyclobutan-1-amine: Similar structure but with a cyclobutane ring.

Uniqueness

The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-9-5-7-13(8-6-9)11-4-2-3-10(11)12/h9-11H,2-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOKPRZNOQRUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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